His-Asp

描述

This compound has been reported in Arabidopsis thaliana and Brassica napus with data available.

Structure

3D Structure

属性

IUPAC Name |

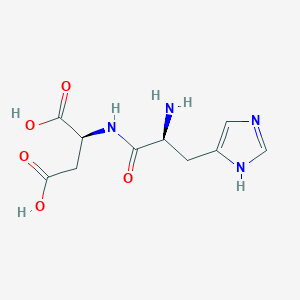

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCTVRUPVLZSPG-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41658-60-0 | |

| Record name | Histidylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The His-Asp Catalytic Dyad: A Technical Guide to Its Core Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

The histidine-aspartate (His-Asp) catalytic dyad is a fundamental motif in enzyme active sites, crucial for a variety of biochemical transformations. While often found as part of the canonical Ser-His-Asp catalytic triad (B1167595), the this compound dyad can also function independently to facilitate catalysis. This technical guide provides an in-depth exploration of the this compound dyad, detailing its mechanism, structural features, and the experimental methodologies used for its characterization.

Core Concepts: Structure and Mechanism

The this compound catalytic dyad consists of a histidine and an aspartic acid residue in close proximity within an enzyme's active site, linked by a hydrogen bond. The primary role of this dyad is to act as a proton shuttle, modulating the nucleophilicity of a nearby catalytic residue or a substrate molecule.

The aspartate residue, with its negatively charged carboxylate group, serves to orient the imidazole (B134444) ring of the histidine and increase the pKa of one of its nitrogen atoms. This makes the histidine a more potent general base, capable of abstracting a proton from a nearby nucleophile (e.g., a serine, cysteine, or water molecule), thereby activating it for nucleophilic attack. Conversely, the protonated histidine can act as a general acid, donating a proton to facilitate the departure of a leaving group.

While the charge relay network in the Ser-His-Asp triad was initially thought to involve a double proton transfer, it is now generally accepted that the aspartate's main role is to correctly position and polarize the histidine residue.[1] In some enzymes, the this compound dyad is sufficient for catalysis, particularly when the substrate itself provides the nucleophilic group.

Quantitative Data on the this compound Catalytic Dyad

Quantitative analysis of the this compound dyad is essential for understanding its contribution to catalysis. This is often achieved by comparing the kinetic and physicochemical properties of the wild-type enzyme with mutants in which the dyad residues have been replaced.

Kinetic Parameters

Site-directed mutagenesis studies on Bovine Pancreatic Ribonuclease A (RNase A), a classic model for the this compound dyad (His119-Asp121), have provided valuable insights into the role of Asp121.

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Reduction in kcat/Km |

| RNase A (Wild-Type) | Uridylyl(3′→5′)adenosine | 1.4 x 10³ | 0.61 | 2.3 x 10⁶ | - |

| D121N RNase A | Uridylyl(3′→5′)adenosine | - | - | 2.3 x 10⁵ | 10 |

| D121A RNase A | Uridylyl(3′→5′)adenosine | - | - | 2.3 x 10⁴ | 100 |

| RNase A (Wild-Type) | Uridine 2′,3′-cyclic phosphate | 3.5 | 7.1 | 4.9 x 10² | - |

| D121N RNase A | Uridine 2′,3′-cyclic phosphate | 1.1 | 7.1 | 1.5 x 10² | 3.3 |

| D121A RNase A | Uridine 2′,3′-cyclic phosphate | 0.35 | 7.1 | 4.9 x 10¹ | 10 |

Data from Schultz, L. W., Quirk, D. J., & Raines, R. T. (1998). Biochemistry, 37(25), 8886-8898.[2]

Physicochemical Properties: pKa Values

The pKa of the histidine residue in the dyad is a critical determinant of its catalytic efficiency. NMR spectroscopy is a powerful tool for measuring the pKa values of individual histidine residues in a protein.

| Enzyme | Histidine Residue | pKa (Unliganded) | pKa (with 3'-UMP) |

| RNase A (Wild-Type) | His12 | 5.86 | 7.36 |

| His119 | 6.25 | 7.85 | |

| D121N RNase A | His12 | 6.02 | 7.57 |

| His119 | 6.14 | 7.49 | |

| D121A RNase A | His12 | 6.00 | 7.71 |

| His119 | 6.14 | 6.88 |

Data from Quirk, D. J., & Raines, R. T. (1999). Biophysical journal, 76(3), 1571–1579.[3][4]

Structural Data: Bond Lengths

High-resolution X-ray crystallography provides precise measurements of the distances between atoms in the catalytic dyad. These distances can change depending on the ionization state of the residues and the presence of bound ligands.

| Enzyme | PDB ID | Residue 1 | Residue 2 | Atom 1 | Atom 2 | Distance (Å) |

| RNase A (Wild-Type) | 7RSA | HIS 119 | ASP 121 | NE2 | OD1 | 2.78 |

| D121N RNase A | 1RNF | HIS 119 | ASN 121 | NE2 | OD1 | 3.01 |

| D121A RNase A | 1RNG | HIS 119 | ALA 121 | NE2 | - | - |

Distances were measured from the indicated PDB files.

Experimental Protocols

The characterization of a this compound catalytic dyad relies on a combination of molecular biology, biochemical, and biophysical techniques.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to replace the histidine or aspartate residues of the dyad with other amino acids to assess their importance in catalysis and protein stability.[5]

Protocol: Site-Directed Mutagenesis of RNase A (Asp121 to Asn/Ala)

-

Primer Design: Design mutagenic primers containing the desired codon change for Asp121 (GAC) to Asn (AAC) or Ala (GCC). The primers should be 25-45 bases in length with the mutation in the center and a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type RNase A gene as a template. The reaction mixture typically contains:

-

5-50 ng of template DNA

-

125 ng of forward primer

-

125 ng of reverse primer

-

1 µL of dNTP mix (10 mM)

-

5 µL of 10x reaction buffer

-

1 µL of high-fidelity DNA polymerase

-

Nuclease-free water to a final volume of 50 µL

-

-

PCR Cycling: Use a thermocycler with the following parameters:

-

Initial denaturation: 95°C for 30 seconds

-

18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

-

Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Enzyme Kinetics Assay

Enzyme kinetics assays are performed to determine the catalytic efficiency of the wild-type and mutant enzymes.[6]

Protocol: Spectrophotometric Assay for RNase A Activity

-

Reagent Preparation:

-

Assay Buffer: 0.1 M MES-NaOH, pH 6.0, containing 0.1 M NaCl.

-

Substrate Stock Solution: Prepare a stock solution of uridylyl(3′→5′)adenosine (UpA) in the assay buffer.

-

-

Assay Procedure:

-

Equilibrate a UV-Vis spectrophotometer to 25°C.

-

In a quartz cuvette, add the assay buffer and the substrate to the desired final concentration (typically spanning a range around the expected Km).

-

Initiate the reaction by adding a small volume of a stock solution of the purified wild-type or mutant RNase A.

-

Monitor the increase in absorbance at 286 nm, which corresponds to the cleavage of the phosphodiester bond of UpA.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters kcat and Km.

-

X-ray Crystallography

X-ray crystallography is employed to determine the three-dimensional structure of the wild-type and mutant enzymes, providing atomic-level details of the catalytic dyad.[7]

Protocol: Crystallization and Structure Determination of RNase A Variants

-

Protein Purification and Crystallization:

-

Express and purify the wild-type and mutant RNase A proteins.

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and salts. For RNase A variants, crystals have been obtained using 2-methyl-2,4-pentanediol (MPD) as the precipitant.[3]

-

-

Data Collection:

-

Mount a single crystal and expose it to a monochromatic X-ray beam.

-

Collect diffraction data using an X-ray detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the reflection intensities.

-

Solve the phase problem using molecular replacement with a known structure of RNase A as the search model.

-

Build and refine the atomic model against the experimental data using crystallographic software.

-

NMR Spectroscopy for pKa Determination

NMR spectroscopy can be used to determine the pKa values of individual histidine residues by monitoring the pH-dependent chemical shifts of their imidazole ring protons.[8][9]

Protocol: 1H-NMR for Histidine pKa Determination in RNase A

-

Sample Preparation:

-

Prepare a series of samples of the purified protein (wild-type or mutant) in a D₂O-based buffer at different pD values (the pH meter reading in D₂O).

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional ¹H-NMR spectra for each sample at a constant temperature.

-

-

Data Analysis:

-

Identify the resonances corresponding to the C2-H protons of the histidine residues.

-

Plot the chemical shift of each histidine C2-H resonance as a function of pD.

-

Fit the titration curves to the Henderson-Hasselbalch equation to determine the pKa for each histidine residue.

-

Visualizations of Core Concepts and Workflows

Catalytic Mechanism of the this compound Dyad

Caption: General catalytic mechanism of the this compound dyad.

Experimental Workflow for Characterizing a this compound Dyad

References

- 1. This compound phosphotransfer signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. His...Asp catalytic dyad of ribonuclease A: structure and function of the wild-type, D121N, and D121A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. His⋯Asp Catalytic Dyad of Ribonuclease A: Structure and Function of the Wild-Type, D121N, and D121A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound signal transduction via a monomeric histidine phosphotransfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site directed mutagenesis: a tool for enzyme mechanism dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Histidine kinase - Wikipedia [en.wikipedia.org]

- 8. Nuclear magnetic resonance titration curves of histidine ring protons. Conformational transition affecting three of the histidine residues of ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histidine pKa Measurement Using NMR [andrew.cmu.edu]

An In-depth Technical Guide to the His-Asp Phosphorelay System: Core Mechanisms and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

The Histidine-Aspartate (His-Asp) phosphorelay system is a ubiquitous signal transduction mechanism found in bacteria, archaea, fungi, and plants, but notably absent in animals, making it a compelling target for novel drug development.[1] This guide provides a comprehensive overview of the core principles of this compound phosphorelay, detailed experimental protocols for its study, and quantitative data from key model systems.

Core Concepts of the this compound Phosphorelay System

The this compound phosphorelay is a signaling cascade that transmits environmental or cellular information through a series of phosphorylation events. The fundamental mechanism involves the transfer of a phosphoryl group from a conserved histidine (His) residue on a sensor protein to a conserved aspartate (Asp) residue on a response regulator protein.[2] This can occur in a simple two-component system or a more complex multi-step phosphorelay.

1.1. Two-Component Systems (TCS)

The simplest form of this signaling is the two-component system, prevalent in bacteria. It consists of:

-

Sensor Histidine Kinase (HK): A transmembrane or cytoplasmic protein that senses a specific stimulus. Upon activation, the HK autophosphorylates on a conserved histidine residue within its transmitter domain, using ATP as the phosphate (B84403) donor.[3]

-

Response Regulator (RR): A cytoplasmic protein that receives the phosphoryl group from the activated HK onto a conserved aspartate residue in its receiver domain. Phosphorylation typically activates an effector domain on the RR, which then mediates a cellular response, often through changes in gene expression.[2]

1.2. Multi-step Phosphorelay Systems

Eukaryotic systems and some bacteria employ a more intricate multi-step phosphorelay, which introduces an intermediate component:

-

Hybrid Histidine Kinase: These are often receptor-like kinases that contain both a histidine kinase domain and a receiver domain within the same polypeptide.[3]

-

Histidine Phosphotransfer (HPt) Protein: A small, diffusible protein that acts as a phosphate shuttle. It accepts a phosphoryl group from the receiver domain of the hybrid HK on a conserved histidine residue and transfers it to the final response regulator.[3]

-

Response Regulator (RR): Similar to the TCS, the final RR receives the phosphoryl group on an aspartate residue, leading to a cellular response.

The multi-step phosphorelay follows a His→Asp→His→Asp phosphorylation sequence, allowing for more complex regulation and signal integration.[3]

Key Signaling Pathways: Examples and Visualizations

2.1. Bacterial Chemotaxis

The chemotaxis pathway in Escherichia coli is a classic example of a this compound phosphorelay that controls cell motility in response to chemical gradients.

Caption: Bacterial chemotaxis this compound phosphorelay pathway.

2.2. Yeast Osmoregulation

The High Osmolarity Glycerol (HOG) pathway in Saccharomyces cerevisiae is a well-characterized multi-step phosphorelay that responds to osmotic stress.

Caption: Yeast osmoregulation (HOG) pathway.

2.3. Arabidopsis Cytokinin Signaling

Cytokinin signaling in Arabidopsis thaliana regulates numerous aspects of plant growth and development through a multi-step phosphorelay.

Caption: Arabidopsis cytokinin signaling pathway.

Quantitative Data Presentation

The kinetics of phosphotransfer and the affinities of protein-protein interactions are critical for understanding the dynamics and specificity of this compound phosphorelay systems. The following tables summarize key quantitative data from well-studied systems.

| System Component | Parameter | Value | Organism | Reference |

| Bacterial Chemotaxis (CheA-CheY) | ||||

| CheA-CheY | Km | 6.5 ± 2 µM | E. coli | [1] |

| CheA-CheY | kcat (phosphotransfer) | ~750 s-1 | E. coli | [4] |

| CheA-CheY | kcat/Km | ~108 M-1s-1 | E. coli | [4] |

| CheY-P | Half-life | a few seconds | E. coli | [5] |

| Yeast Osmoregulation (Sln1-Ypd1-Ssk1) | ||||

| Sln1-R1~P • Ypd1 | Kd | 1.4 µM | S. cerevisiae | [6] |

| Sln1-R1~P to Ypd1 | kfwd | 29 s-1 | S. cerevisiae | [6] |

| Ypd1~P to Ssk1-R2 | kfwd | 160 s-1 | S. cerevisiae | [6] |

| Ssk1-P | Half-life (in presence of Ypd1) | > 40 hours | S. cerevisiae | [7] |

| Ssk1-P | Half-life (without Ypd1) | 13 minutes | S. cerevisiae | [7] |

| Arabidopsis Cytokinin Signaling | ||||

| AHK2 CHASE domain - isopentenyladenine | KD | 1.4 nM | A. thaliana | [8] |

| AHK2 CHASE domain - trans-zeatin | KD | 4.0 nM | A. thaliana | [8] |

| AHK Receptors - Cytokinins | Kd | 1-8 nM | A. thaliana | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study and characterization of this compound phosphorelay systems. The following are protocols for key experiments.

4.1. In Vitro Phosphotransfer Assay

This assay directly measures the transfer of a phosphoryl group from a donor protein (e.g., HK or HPt) to an acceptor protein (e.g., HPt or RR).

Caption: Workflow for an in vitro phosphotransfer assay.

Methodology:

-

Autophosphorylation of the Donor Protein:

-

Incubate the purified donor protein (e.g., 2 µM of His-kinase) in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

-

Initiate the reaction by adding [γ-32P]ATP to a final concentration of approximately 1 µM.

-

Incubate at room temperature or 30°C for a time sufficient for autophosphorylation (e.g., 1 hour).

-

Remove excess [γ-32P]ATP using a desalting column.

-

-

Phosphotransfer Reaction:

-

Mix the radiolabeled donor protein with the purified acceptor protein in a reaction buffer. A typical molar ratio is 1:5 (donor:acceptor).

-

Incubate the reaction at the desired temperature.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 5, 15, 30 minutes), remove aliquots of the reaction mixture.

-

Immediately stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

-

Quantify the intensity of the radiolabeled bands corresponding to the donor and acceptor proteins to determine the rate of phosphotransfer.

-

4.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of interaction between phosphorelay components.

Methodology:

-

Sample Preparation:

-

Express and purify the interacting proteins (e.g., HK and RR, or HPt and RR).

-

Dialyze both proteins extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2.

-

Determine the protein concentrations accurately. Typical starting concentrations are 10-50 µM for the protein in the sample cell and 100-500 µM for the protein in the syringe.[10]

-

-

ITC Experiment:

-

Load the protein with the lower concentration into the sample cell of the calorimeter.

-

Load the protein with the higher concentration into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of small injections of the syringe solution into the sample cell.

-

-

Data Analysis:

-

The heat released or absorbed during each injection is measured.

-

The resulting data are plotted as heat change per injection versus the molar ratio of the two proteins.

-

Fit the data to a suitable binding model to determine the Kd, n, and ΔH.

-

4.3. Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method to identify protein-protein interactions in vivo.

Methodology:

-

Plasmid Construction:

-

Clone the coding sequence of the "bait" protein (e.g., a histidine kinase) into a vector containing a DNA-binding domain (DB) of a transcription factor (e.g., GAL4-DB).

-

Clone the coding sequence of the "prey" protein (e.g., a response regulator or HPt protein) into a vector containing an activation domain (AD) of the transcription factor (e.g., GAL4-AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

-

The reporter strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters that are recognized by the DNA-binding domain.

-

-

Interaction Screening:

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine).

-

If the bait and prey proteins interact, the DB and AD are brought into proximity, reconstituting a functional transcription factor.

-

This reconstituted transcription factor activates the expression of the reporter genes, allowing the yeast to grow on the selective media and/or exhibit a color change (in the case of lacZ).

-

-

Confirmation of Interactions:

-

Positive interactions should be confirmed by re-testing and performing control experiments to rule out auto-activation by the bait protein.

-

Role in Drug Development

The absence of this compound phosphorelay systems in animals makes them attractive targets for the development of novel antimicrobial and antifungal agents.[1] Inhibitors targeting the ATP-binding site of histidine kinases or the protein-protein interaction interfaces could disrupt essential signaling pathways in pathogens, leading to growth inhibition or virulence attenuation. High-throughput screening assays based on the experimental protocols described herein are instrumental in the discovery and characterization of such inhibitors.

Conclusion

The this compound phosphorelay system represents a fundamental and versatile mechanism of signal transduction across multiple kingdoms of life. A thorough understanding of its core components, pathway architectures, and quantitative dynamics is essential for researchers in molecular biology, microbiology, and plant science. The detailed experimental protocols provided in this guide offer a practical framework for investigating these complex signaling networks, with significant implications for both fundamental research and the development of novel therapeutic strategies.

References

- 1. Kinetic characterization of phosphotransfer between CheA and CheY in the bacterial chemotaxis signal transduction pathway [pubmed.ncbi.nlm.nih.gov]

- 2. Yeast HOG1 MAP kinase cascade is regulated by a multistep phosphorelay mechanism in the SLN1-YPD1-SSK1 "two-component" osmosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Journey from Two-Step to Multi-Step Phosphorelay Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic studies of the yeast this compound phosphorelay signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

The Unveiling of a Catalytic Masterpiece: A Technical Guide to the Discovery of the Ser-His-Asp Triad

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal discovery of the Ser-His-Asp catalytic triad (B1167595), a cornerstone of modern enzymology and a critical target in drug development. We will explore the key experiments that unraveled the intricate mechanism of this powerful catalytic motif, present the quantitative data that underpins our understanding, and provide detailed protocols for replicating these landmark studies.

Introduction: The Enigma of Serine Proteases

Serine proteases, a ubiquitous class of enzymes, are fundamental to a vast array of biological processes, from digestion to blood coagulation.[1] Their remarkable efficiency in cleaving peptide bonds, a reaction that is kinetically stable under physiological conditions, posed a significant scientific puzzle for decades. The quest to understand their catalytic power led to the identification of a highly conserved triad of amino acid residues at the active site: a serine (Ser), a histidine (His), and an aspartic acid (Asp).[2] This guide will illuminate the experimental journey that led to the characterization of this elegant and efficient catalytic machine.

Foundational Experiments: Deciphering the Catalytic Trio

The discovery of the Ser-His-Asp catalytic triad was not a single event but rather the culmination of evidence from several key experimental approaches: affinity labeling, X-ray crystallography, and site-directed mutagenesis.

Affinity Labeling: Pinpointing the Key Players

Affinity labeling was instrumental in identifying the nucleophilic serine and a crucial histidine residue within the active site of chymotrypsin (B1334515), a model serine protease. These experiments utilized reactive chemical probes that specifically and covalently bind to active site residues, thereby inactivating the enzyme and "tagging" the key players for subsequent identification.

A. Inactivation with Diisopropyl Fluorophosphate (B79755) (DFP)

-

Enzyme Preparation: Prepare a stock solution of bovine α-chymotrypsin (e.g., 1 mg/mL) in a suitable buffer, such as 0.1 M Tris-HCl, pH 7.5.

-

Inhibitor Preparation: Prepare a stock solution of diisopropyl fluorophosphate (DFP) in isopropanol. Caution: DFP is a potent neurotoxin and must be handled with extreme care in a well-ventilated fume hood.

-

Inactivation Reaction: Add a molar excess of DFP to the chymotrypsin solution. A typical ratio is 1 mole of DFP to 27,000 g of chymotrypsin for near-total inhibition.[3]

-

Incubation: Incubate the reaction mixture at room temperature (approximately 20-25°C) overnight.[3]

-

Activity Assay: Monitor the loss of chymotrypsin activity over time using a suitable substrate assay (e.g., hydrolysis of N-benzoyl-L-tyrosine ethyl ester, BTEE).

-

Identification of Labeled Residue: After complete inactivation, the enzyme is subjected to acid hydrolysis to break it down into its constituent amino acids. The DFP-labeled amino acid can then be identified using chromatography and comparison to known standards. This process revealed that DFP specifically modifies a single serine residue, Ser-195.[4][5][6]

B. Inactivation with N-tosyl-L-phenylalanine chloromethyl ketone (TPCK)

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of α-chymotrypsin as described above. Prepare a stock solution of TPCK in a suitable organic solvent like methanol (B129727) or ethanol.

-

Inactivation Reaction: Add TPCK to the chymotrypsin solution. TPCK is a substrate analog and will specifically bind to the active site.

-

Incubation: Incubate the mixture at a controlled pH (typically around 7.0-8.0) and temperature (25°C).[7]

-

Monitoring Inactivation: Measure the decrease in enzymatic activity over time.

-

Identification of Labeled Residue: Following inactivation, the modified enzyme is analyzed to identify the labeled amino acid. TPCK was found to specifically alkylate the N-3 position of the imidazole (B134444) ring of His-57.[7][8]

X-ray Crystallography: Visualizing the Triad in 3D

The groundbreaking work of David Blow and his colleagues in the 1960s provided the first three-dimensional structure of chymotrypsin, revealing the precise spatial arrangement of the catalytic residues. This structural data was crucial in formulating the "charge-relay" mechanism.

-

Protein Purification: Purify bovine α-chymotrypsin to homogeneity using standard chromatographic techniques.[9]

-

Crystallization:

-

Prepare a concentrated solution of the purified chymotrypsin.

-

Use the hanging drop vapor diffusion method. A drop containing the protein solution is equilibrated against a larger reservoir of a precipitant solution (e.g., ammonium (B1175870) sulfate (B86663) at a specific concentration and pH).

-

Allow crystals to grow over several days to weeks at a constant temperature (e.g., 16°C).[10]

-

-

Data Collection:

-

Mount a single, well-formed crystal in a cryo-stream to protect it from radiation damage.

-

Expose the crystal to a high-intensity X-ray beam from a synchrotron source.

-

Collect the diffraction pattern on a detector as the crystal is rotated.[10]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted X-ray spots.

-

Use molecular replacement, with a known homologous structure as a search model, to solve the phase problem.

-

Build an initial atomic model of the protein into the electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.[10]

-

The resulting high-resolution structure revealed that the side chains of Ser-195, His-57, and Asp-102 are in close proximity within the active site, forming a hydrogen-bonded network.

Site-Directed Mutagenesis: Probing the Function of Each Residue

The advent of recombinant DNA technology enabled researchers to specifically alter individual amino acids within a protein and assess the functional consequences. Site-directed mutagenesis studies on serine proteases provided definitive evidence for the essential role of each member of the catalytic triad.

-

Gene Cloning and Mutagenesis:

-

Clone the gene for chymotrypsin (or a related serine protease) into an expression vector.

-

Use a PCR-based site-directed mutagenesis kit to introduce specific mutations (e.g., replacing Ser-195, His-57, or Asp-102 with a non-catalytic residue like alanine).[11][12] Design primers containing the desired mutation.

-

Perform PCR to amplify the entire plasmid containing the mutated gene.

-

Digest the parental, non-mutated plasmid with a methylation-sensitive restriction enzyme (e.g., DpnI).[12]

-

Transform the mutated plasmid into a suitable bacterial host (e.g., E. coli) for propagation.[4]

-

-

Protein Expression and Purification:

-

Kinetic Analysis:

-

Determine the kinetic parameters (kcat and Km) of the wild-type and mutant enzymes using a spectrophotometric assay with a suitable substrate (e.g., N-succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide).

-

Measure the initial rate of substrate hydrolysis at various substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Calculate kcat from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.[15]

-

Quantitative Data: The Impact of the Triad on Catalysis

The following tables summarize the quantitative data from key experiments that highlight the importance of the Ser-His-Asp catalytic triad.

Table 1: Kinetic Parameters of Wild-Type Chymotrypsin for Various Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| N-Acetyl-L-tryptophan methyl ester | - | - | 8 x 105 |

| N-(Methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | - | - | 3.5 x 107 |

| N-Acetyl-L-tryptophan p-nitroanilide | - | - | 300 |

| N-Acetyl-L-tyrosine anilides | Independent of leaving group pKa | Independent of leaving group pKa | - |

Data compiled from multiple sources.[2][16]

Table 2: Effect of pH on the Kinetic Parameters of Chymotrypsin

| pH | kcat | Km | kcat/Km |

| 6 to 7 | Rapidly Increases | - | - |

| >7 | Constant | - | - |

| 8 | - | - | Maximum Value |

| 8 to 10 | - | Rapidly Increases | - |

Qualitative trends compiled from available data.[10][17]

Table 3: Effect of Site-Directed Mutagenesis on Trypsin Activity (a Chymotrypsin Homolog)

| Mutation | Relative Activity |

| Asp102 -> Asn | 1/10,000 |

This data for trypsin, a close homolog of chymotrypsin, demonstrates the critical role of the aspartate residue.[18]

Visualizing the Process: Workflows and Mechanisms

Diagram 1: Experimental Workflow for Site-Directed Mutagenesis

Caption: Workflow for site-directed mutagenesis and kinetic analysis.

Diagram 2: The Catalytic Mechanism of the Ser-His-Asp Triad

Caption: The two-step catalytic mechanism of serine proteases.

The Charge-Relay System: A Symphony of Interactions

The catalytic triad functions as a sophisticated "charge-relay" system.[2] The negatively charged Asp-102 orients the imidazole ring of His-57 and increases the basicity of its N-3 nitrogen. This allows His-57 to act as a general base, abstracting a proton from the hydroxyl group of Ser-195. This proton abstraction dramatically increases the nucleophilicity of the serine oxygen, transforming it into a potent alkoxide ion. This activated serine then launches a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate, leading to the formation of a tetrahedral intermediate. The now-protonated His-57 then acts as a general acid, donating a proton to the nitrogen of the leaving group, facilitating the cleavage of the peptide bond and the formation of an acyl-enzyme intermediate. In the second phase of the reaction, a water molecule enters the active site, and the process is essentially reversed to hydrolyze the acyl-enzyme intermediate and regenerate the free enzyme.

Significance in Drug Development

The profound understanding of the Ser-His-Asp catalytic triad has been a boon for rational drug design. Many serine proteases are implicated in disease states, making them attractive therapeutic targets. For example, inhibitors of thrombin, a serine protease crucial for blood clotting, are used as anticoagulants. Similarly, inhibitors of viral serine proteases, such as the hepatitis C virus NS3/4A protease, are effective antiviral drugs. The detailed structural and mechanistic knowledge of the catalytic triad allows for the design of highly specific and potent inhibitors that can fit into the active site and disrupt the catalytic process.

Conclusion

The discovery of the Ser-His-Asp catalytic triad stands as a testament to the power of interdisciplinary scientific inquiry. The convergence of evidence from chemical modification, protein crystallography, and molecular biology painted a detailed picture of one of nature's most elegant catalytic solutions. This knowledge not only deepened our fundamental understanding of enzyme function but also paved the way for the development of life-saving therapeutics. The ongoing study of this remarkable catalytic motif continues to inspire new avenues of research in enzymology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the proteinase and esterase activities of trypsin and chymotrypsin by diisopropyl fluorophosphate; crystallization of inhibited chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of inhibition of chymotrypsin by diisopropyl fluorophosphate; introduction of phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of inhibition of chymotrypsin by diisopropyl fluorophosphate. II. Introduction of isopropyl and elimination of fluorine as hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. genetargetsolutions.com.au [genetargetsolutions.com.au]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Solved The catalytic efficiency of many enzymes depends on | Chegg.com [chegg.com]

- 11. mdpi.com [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Purification, cDNA cloning, and recombinant expression of chymotrypsin C from porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Site-directed mutagenesis to identify key residues in structure-function relationship of winged bean chymotrypsin-trypsin inhibitor and 3-D structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pnas.org [pnas.org]

- 17. ALKALINE PH DEPENDENCE OF δCHYMOTRYPSIN-CATALYZED HYDROLYSIS OF SPECIFIC SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies of specificity and catalysis in trypsin by structural analysis of site-directed mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Catalysis: An In-depth Technical Guide to Histidine-Aspartate Interactions in Enzyme Active Sites

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of amino acid residues within an enzyme's active site is fundamental to its catalytic power. Among the most crucial and well-studied of these interactions is the partnership between histidine and aspartate residues. This technical guide provides a comprehensive exploration of the His-Asp catalytic dyad, a cornerstone of enzymatic function, offering insights into its mechanistic underpinnings, experimental investigation, and its significance as a target for therapeutic intervention.

The Catalytic Dyad: A Symphony of Proton Transfer

The this compound interaction is most famously exemplified in the catalytic triad (B1167595) of serine proteases, such as chymotrypsin (B1334515) and trypsin, where it works in concert with a serine residue (Ser-His-Asp). However, the this compound dyad is also a key catalytic motif in its own right in a variety of other enzyme classes.

The fundamental role of the this compound dyad lies in its ability to act as a proton shuttle, facilitating nucleophilic catalysis. The aspartate residue, with its negatively charged carboxylate side chain, acts as a general base, abstracting a proton from the imidazole (B134444) ring of the histidine. This electrostatic interaction significantly increases the basicity of the histidine's other nitrogen atom, transforming it into a potent proton acceptor.[1][2] This "activated" histidine is then capable of abstracting a proton from a nearby nucleophilic residue (like serine or cysteine) or a water molecule, thereby increasing its nucleophilicity and priming it for attack on the substrate.[3]

The interaction can be summarized in the following key steps:

-

Polarization: The carboxylate group of the aspartate residue polarizes the imidazole ring of the histidine through a hydrogen bond.

-

Increased Basicity: This polarization increases the pKa of the histidine's imidazole nitrogen, making it a stronger base.[2]

-

Proton Abstraction: The activated histidine abstracts a proton from a nucleophilic species (e.g., serine, cysteine, or water).

-

Nucleophilic Attack: The now highly nucleophilic species attacks the electrophilic center of the substrate.

This charge-relay system effectively lowers the activation energy of the reaction, dramatically accelerating the rate of catalysis.

Quantitative Insights into the this compound Interaction

The subtle interplay of pKa values and reaction kinetics underscores the importance of the this compound interaction. Site-directed mutagenesis studies, where either the histidine or aspartate is replaced with a non-functional amino acid (e.g., alanine), have been instrumental in quantifying their contributions to catalysis.

Perturbation of pKa Values

The pKa of an ionizable residue is highly sensitive to its microenvironment. The proximity of the negatively charged aspartate residue significantly influences the pKa of the histidine's imidazole ring.

| Enzyme | Residue | Wild-Type pKa | Mutant (e.g., Asp -> Asn/Ala) pKa | Change in pKa | Reference(s) |

| Bovine Pancreatic Ribonuclease A | His119 | ~6.2 | ~6.09 (D121A) | -0.11 | [4] |

| Bovine Trypsin | Asp102 | 6.8 | - | - | [5] |

| Chymotrypsin | His57 | ~7.5 | - | - | [6] |

Note: pKa values can vary depending on experimental conditions such as pH, temperature, and ionic strength. The data presented here are representative values from the cited literature.

Impact on Enzyme Kinetics

The removal of the this compound interaction through mutagenesis typically leads to a dramatic decrease in catalytic efficiency (kcat/Km), primarily due to a reduction in the catalytic rate (kcat).

| Enzyme | Mutation | Substrate | kcat (s⁻¹) Wild-Type | kcat (s⁻¹) Mutant | Km (mM) Wild-Type | Km (mM) Mutant | kcat/Km (M⁻¹s⁻¹) Wild-Type | kcat/Km (M⁻¹s⁻¹) Mutant | Reference(s) |

| D-amino acid transaminase | K145Q | D-Alanine | - | - | 10-100 fold higher | - | 10³ fold higher | - | [7] |

| Bovine Pancreatic Ribonuclease A | D121N | Uridylyl(3′→5′)adenosine | - | 10¹-fold decrease | - | - | 10¹-fold decrease | - | [8] |

| Bovine Pancreatic Ribonuclease A | D121A | Uridylyl(3′→5′)adenosine | - | 10²-fold decrease | - | - | 10²-fold decrease | - | [8] |

Note: This table provides a qualitative and quantitative summary based on available data. Direct numerical comparisons can be challenging due to variations in experimental setups.

Diverse Roles in the Enzymatic World

While the Ser-His-Asp triad in serine proteases is the most renowned example, the this compound dyad is a versatile catalytic motif found in a wide array of enzymes, each with a unique substrate and mechanism.

Haloalkane Dehalogenases

These enzymes detoxify halogenated environmental pollutants. Their active site features a catalytic triad of Asp-His-Asp or Asp-His-Glu.[9] The reaction proceeds through a two-step mechanism involving a covalent ester intermediate.[10][11] The this compound/Glu dyad activates a water molecule for the hydrolysis of this intermediate.[12]

Phospholipase A2 (PLA2)

This family of enzymes hydrolyzes the sn-2 ester bond of phospholipids, releasing fatty acids and lysophospholipids. Secreted PLA2s (sPLA2s) utilize a this compound catalytic dyad and a calcium ion for catalysis.[13][14] The this compound dyad activates a water molecule, which then attacks the ester carbonyl.[15]

Experimental Investigation of the this compound Dyad

A multi-faceted approach combining biochemical, biophysical, and structural techniques is essential for a comprehensive understanding of the this compound interaction.

Site-Directed Mutagenesis

This powerful technique allows for the targeted replacement of the histidine or aspartate residues to assess their individual contributions to catalysis.

Detailed Methodology for QuikChange Site-Directed Mutagenesis:

-

Primer Design:

-

Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.

-

The primers should have a melting temperature (Tm) of ≥78°C.

-

Ensure at least 10-15 bases of correct sequence on both sides of the mutation.

-

The primers must terminate in at least one G or C base.

-

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

-

A typical thermal cycling program is as follows:

-

Initial denaturation: 95°C for 1 minute.

-

18-30 cycles of:

-

Denaturation: 95°C for 50 seconds.

-

Annealing: 60°C for 50 seconds.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

-

DpnI Digestion:

-

Add the DpnI restriction enzyme directly to the amplification reaction.

-

Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells (e.g., XL1-Blue supercompetent cells).

-

Plate the transformed cells on an agar (B569324) plate containing the appropriate antibiotic for selection.

-

-

Verification:

-

Isolate plasmid DNA from the resulting colonies.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.

-

Logical Workflow for Site-Directed Mutagenesis:

Caption: A streamlined workflow for performing site-directed mutagenesis.

X-ray Crystallography

This technique provides high-resolution, three-dimensional structures of the enzyme, allowing for the direct visualization of the this compound interaction and its geometry in the active site.

Detailed Methodology for Protein X-ray Crystallography:

-

Protein Expression and Purification:

-

Overexpress the protein of interest in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).

-

Purify the protein to homogeneity (>95%) using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Data Collection:

-

Mount a single crystal and cryo-cool it in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect a series of diffraction images as the crystal is rotated.[19]

-

-

Data Processing and Structure Solution:

-

Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

-

Solve the "phase problem" using methods such as molecular replacement, multiple isomorphous replacement (MIR), or multi-wavelength anomalous dispersion (MAD).

-

Calculate an electron density map.

-

-

Model Building and Refinement:

-

Build an atomic model of the protein into the electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.[20]

-

-

Validation:

-

Assess the quality of the final model using various validation tools to check for geometric correctness and agreement with the experimental data.

-

Experimental Workflow for X-ray Crystallography:

Caption: Key stages in determining a protein structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of enzymes in solution, providing information that is complementary to the static picture from X-ray crystallography.

Practical Guide to Solution NMR for Studying Enzyme-Ligand Interactions:

-

Sample Preparation:

-

Prepare a highly concentrated and pure sample of the protein, typically labeled with ¹⁵N and/or ¹³C isotopes.

-

The protein should be in a suitable buffer at a specific pH and temperature.

-

-

Data Acquisition:

-

Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC, which provides a "fingerprint" of the protein with one peak for each backbone amide.

-

For studying interactions, titrate a ligand into the protein sample and record spectra at different ligand concentrations.

-

-

Chemical Shift Perturbation (CSP) Mapping:

-

Analyze the changes in the chemical shifts of the protein's NMR signals upon ligand binding.

-

Residues with significant chemical shift changes are likely to be in or near the binding site.

-

-

Relaxation Experiments:

-

Structure Determination:

-

For smaller proteins, a full 3D structure can be determined in solution using a combination of multidimensional NMR experiments to obtain distance and dihedral angle restraints.

-

Signaling Pathway for NMR-based Ligand Binding Analysis:

Caption: A workflow for identifying ligand binding sites using solution NMR.

The this compound Dyad as a Target for Drug Design

The critical role of the this compound interaction in catalysis makes it an attractive target for the development of enzyme inhibitors. By disrupting this interaction, the catalytic activity of the enzyme can be effectively blocked.

Serine Protease Inhibitors

A major strategy in the design of serine protease inhibitors is to develop compounds that form a covalent bond with the active site serine. The reactivity of this serine is, of course, dependent on the this compound dyad. Many inhibitors are designed to mimic the transition state of the substrate, thereby binding tightly to the active site.

Case Study: HCV NS3/4A Protease Inhibitors - Boceprevir (B1684563) and Telaprevir (B1684684)

The hepatitis C virus (HCV) NS3/4A protease is a serine protease that is essential for viral replication. Boceprevir and Telaprevir are first-generation direct-acting antivirals that target this enzyme.[23] Both are peptidomimetic α-ketoamide inhibitors that form a reversible covalent bond with the catalytic serine residue.[24] The design of these drugs was heavily reliant on structure-based drug design, utilizing X-ray crystal structures of the protease to optimize the inhibitor's fit within the active site and its interaction with the catalytic triad.[25]

Mechanism of Action of Boceprevir/Telaprevir:

Caption: Simplified mechanism of HCV NS3/4A protease inhibition.

Conclusion

The this compound catalytic dyad is a testament to the elegance and efficiency of nature's catalysts. Its fundamental role in proton transfer and nucleophile activation is a recurring theme across a diverse range of enzymes. A thorough understanding of this interaction, gained through a combination of kinetic, structural, and computational studies, is not only crucial for deciphering the intricacies of enzyme mechanism but also provides a rational basis for the design of novel therapeutics. As our experimental and computational tools continue to evolve, so too will our appreciation for the subtle yet profound influence of the this compound partnership in the world of enzymology.

References

- 1. mdpi.com [mdpi.com]

- 2. protocols.io [protocols.io]

- 3. medium.com [medium.com]

- 4. raineslab.com [raineslab.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic and stereochemical comparison of wild-type and active-site K145Q mutant enzyme of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 10. scispace.com [scispace.com]

- 11. Crystallographic analysis of the catalytic mechanism of haloalkane dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.igem.org [static.igem.org]

- 17. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Robust Prediction of Enzyme Variant Kinetics with RealKcat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Challenges in modern drug discovery: a case study of boceprevir, an HCV protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Cellular Communication: An In-depth Technical Guide to the His-Asp Proton Transfer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Histidine-Aspartate (His-Asp) proton transfer is a fundamental biochemical mechanism underpinning a vast array of cellular processes, from enzymatic catalysis to intricate signal transduction networks. This pivotal interaction, characterized by the transfer of a proton between the imidazole (B134444) side chain of a histidine residue and the carboxylate side chain of an aspartate residue, serves as a molecular switch that modulates protein function and propagates cellular signals. This technical guide provides a comprehensive exploration of the core principles of this compound proton transfer, detailing the underlying chemistry, the experimental methodologies used to investigate it, and its critical roles in biological systems.

The Core Mechanism: A Tale of Two Residues

At its heart, the this compound proton transfer is a reversible acid-base reaction. The pKa of the histidine side chain, typically around 6.0-7.0 in a protein environment, allows it to act as both a proton donor and acceptor at physiological pH.[1][2] The aspartate side chain, with a pKa of approximately 3.9, generally exists in its deprotonated, negatively charged carboxylate form.[1] The proximity and orientation of these two residues within a protein's three-dimensional structure are critical for facilitating proton transfer.

The local microenvironment, including the polarity of the active site and the presence of other charged or polar residues, can significantly influence the pKa values of both the histidine and aspartate, thereby modulating the thermodynamics and kinetics of proton transfer.[3] In some instances, the hydrogen bond between the histidine and aspartate can be exceptionally short and strong, forming what is known as a low-barrier hydrogen bond (LBHB). In an LBHB, the proton is shared almost equally between the two residues, a state that is thought to be particularly important in stabilizing transition states during enzymatic catalysis.

This compound Proton Transfer in Action: Key Biological Roles

The this compound proton transfer mechanism is a recurring motif in a diverse range of protein families, where it plays distinct but equally vital roles.

Catalytic Triad (B1167595) in Serine Proteases:

In the active site of serine proteases, a catalytic triad composed of serine, histidine, and aspartate work in concert to hydrolyze peptide bonds.[2][4][5][6] The this compound pair functions as a proton shuttle. The aspartate residue hydrogen bonds to the histidine, increasing the basicity of the histidine's imidazole ring.[6] This allows the histidine to accept a proton from the serine's hydroxyl group, activating the serine as a potent nucleophile.[5] The activated serine then attacks the carbonyl carbon of the substrate's peptide bond, initiating the cleavage reaction.[4]

Two-Component Signal Transduction Systems:

Two-component systems are a primary mechanism for signal transduction in bacteria and are also found in plants, fungi, and protists.[7][8][9][10][11] These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[8] Upon sensing an environmental stimulus, the histidine kinase autophosphorylates on a conserved histidine residue. This phosphate (B84403) group is then transferred to a conserved aspartate residue on the response regulator.[7] This phosphorylation event activates the response regulator, often a transcription factor, which then mediates a cellular response. The this compound phosphotransfer is a key step in relaying the signal from the sensor to the effector protein.

Quantitative Analysis of this compound Proton Transfer

The efficiency and nature of this compound proton transfer can be quantified through various parameters, which are crucial for understanding enzyme kinetics and signal transduction dynamics.

| Parameter | Description | Typical Values/Observations | References |

| pKa of Histidine | The pH at which the imidazole side chain is 50% protonated. Highly sensitive to the local protein environment. | 6.0 - 8.0 in enzyme active sites. Can be significantly shifted from the solution value of ~6.5. | [1][12] |

| pKa of Aspartate | The pH at which the carboxylate side chain is 50% protonated. Generally less variable than histidine's pKa within proteins. | 3.5 - 4.5 in most protein environments. | [1][13][14] |

| Proton Transfer Rate | The speed at which the proton moves between the histidine and aspartate residues. | Can be extremely fast, often diffusion-limited. In some enzymatic reactions, this step is part of the rate-determining step. | [15] |

| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). A KIE greater than 1 indicates that C-H bond breaking is part of the rate-determining step. | For proton transfers, primary KIEs (kH/kD) are typically in the range of 2-7. Unusually large KIEs may suggest quantum tunneling. | [16][17][18][19][20][21] |

| Low-Barrier Hydrogen Bond (LBHB) Distance | The distance between the donor and acceptor atoms in a hydrogen bond. | LBHBs are characterized by very short distances, typically < 2.5 Å between the N of histidine and O of aspartate. |

Experimental Methodologies for Studying this compound Proton Transfer

A multi-faceted approach employing a combination of biophysical, biochemical, and computational techniques is necessary to fully elucidate the mechanism of this compound proton transfer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the protonation states of individual residues and the kinetics of proton transfer in real-time.

Detailed Methodology for NMR Kinetic Assay:

-

Protein Expression and Purification: Express and purify the protein of interest to >95% homogeneity. If necessary, isotopically label the protein with 15N and/or 13C for more detailed structural and dynamic studies.

-

Sample Preparation: Prepare the NMR sample by dissolving the purified protein in a suitable buffer containing a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing and quantification. The buffer should be chosen to maintain protein stability across the desired pH range. A typical sample volume is 500-600 µL with a protein concentration in the range of 0.1-1 mM.

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (e.g., 1H) or two-dimensional (e.g., 1H-15N HSQC) NMR spectra as a function of pH. This allows for the determination of the pKa values of individual histidine residues by monitoring the pH-dependent chemical shifts of their side-chain protons or nitrogens.

-

For kinetic measurements, initiate the enzymatic reaction inside the NMR tube by adding the substrate. Acquire a series of 1D 1H NMR spectra at regular time intervals to monitor the disappearance of substrate signals and the appearance of product signals.[7]

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

For pKa determination, plot the chemical shift of a specific resonance as a function of pH and fit the data to the Henderson-Hasselbalch equation.

-

For kinetic analysis, integrate the substrate and product signals at each time point to determine their concentrations. Plot the concentration versus time to obtain a progress curve. Fit the progress curve to the appropriate kinetic model (e.g., Michaelis-Menten) to extract kinetic parameters such as kcat and KM.[7]

-

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structures of proteins, offering a static snapshot of the spatial arrangement of the this compound pair and other active site residues.

Detailed Methodology for Protein Crystallization and X-ray Diffraction:

-

Protein Crystallization:

-

Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) to identify conditions that yield well-ordered crystals.[22][23][24] Vapor diffusion (hanging drop or sitting drop) is a commonly used method.[23][24]

-

Optimize the initial crystallization conditions to obtain large, single crystals suitable for X-ray diffraction.

-

-

Data Collection:

-

Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation at low temperatures.

-

Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data on a detector.[25]

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the "phase problem" using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the atomic model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

-

Structural Analysis: Analyze the final refined structure to determine the precise geometry of the this compound pair, including the distance and angles of the hydrogen bond, and their interactions with surrounding residues and any bound ligands.

Computational Simulations (QM/MM)

Quantum mechanics/molecular mechanics (QM/MM) simulations provide a powerful computational approach to study the dynamics and energetics of the proton transfer reaction at an atomic level.

Detailed Methodology for QM/MM Simulation:

-

System Setup:

-

Start with a high-resolution crystal structure of the protein.

-

Add hydrogen atoms and solvate the protein in a box of water molecules.

-

Define the QM region to include the His and Asp side chains and any other critical active site residues or substrate molecules. The rest of the protein and solvent are treated with a classical MM force field.[26][27][28]

-

-

Equilibration: Perform a series of energy minimization and molecular dynamics (MD) simulations to equilibrate the system at the desired temperature and pressure.

-

Reaction Coordinate Definition: Define a reaction coordinate that describes the proton transfer from the donor (e.g., His) to the acceptor (e.g., Asp). This is often a distance or a combination of distances between the atoms involved in the transfer.

-

Free Energy Calculations: Use enhanced sampling methods, such as umbrella sampling or metadynamics, to calculate the potential of mean force (PMF) or free energy profile along the defined reaction coordinate.[28]

-

Analysis: Analyze the free energy profile to determine the activation energy barrier for the proton transfer and to identify the transition state structure. Analyze the simulation trajectories to understand the role of protein dynamics and electrostatic interactions in facilitating the proton transfer.

Conclusion

The this compound proton transfer mechanism is a testament to the elegance and efficiency of molecular processes that govern life. Its central role in both enzymatic catalysis and signal transduction highlights its importance as a fundamental building block of cellular function. A thorough understanding of this mechanism, achieved through the integrated application of experimental and computational approaches, is not only crucial for advancing our knowledge of basic biology but also holds immense potential for the rational design of novel therapeutics and engineered enzymes. As our ability to probe and model these intricate molecular interactions continues to improve, so too will our capacity to harness the power of the this compound proton transfer for biomedical and biotechnological applications.

References

- 1. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHEM 245 - Cataytic triad [guweb2.gonzaga.edu]

- 3. How enzymes harness highly unfavorable proton transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]

- 6. Catalytic triad - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Two-component Signal Transduction | PPTX [slideshare.net]

- 10. Two component signalling system in bacteria | BioRender Science Templates [biorender.com]

- 11. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iscabiochemicals.com [iscabiochemicals.com]

- 14. Ch27 pKa and pI values [chem.ucalgary.ca]

- 15. researchgate.net [researchgate.net]

- 16. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Large kinetic isotope effects in enzymatic proton transfer and the role of substrate oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 20. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 25. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 26. A practical guide to modelling enzyme-catalysed reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. par.nsf.gov [par.nsf.gov]

- 28. pubs.acs.org [pubs.acs.org]

The Architecture of Interaction: An In-depth Technical Guide to the Histidine-Aspartate Salt Bridge

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein structure and function, the salt bridge stands out as a critical non-covalent interaction governing stability, enzymatic activity, and molecular recognition. Among these, the Histidine-Aspartate (His-Asp) salt bridge presents a particularly fascinating case due to the unique properties of the histidine residue. Its imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making the this compound interaction exquisitely sensitive to the local microenvironment and a key player in numerous biological processes. This technical guide provides a comprehensive overview of the this compound salt bridge, detailing its structural characteristics, the experimental and computational methodologies used for its investigation, and its pivotal role in enzyme catalysis, with a focus on applications in drug development.

Core Structure and Energetics of the this compound Salt Bridge

The this compound salt bridge is a multifaceted interaction arising from a combination of a hydrogen bond and an ionic bond.[1] It typically forms between the protonated imidazole ring of a histidine residue and the deprotonated carboxylate group of an aspartate residue. The stability of this interaction is a delicate balance between the favorable electrostatic attraction and the often-unfavorable desolvation of the charged groups.[2]

The geometry of the this compound salt bridge is well-defined, with the distance between the interacting nitrogen of histidine and the oxygen of aspartate generally being less than 4 Å.[1][3] The planarity of the imidazole ring in histidine influences the specific geometric preferences of these interactions.[3]

Quantitative Data Summary

The following tables summarize key quantitative data pertaining to the this compound salt bridge, compiled from computational and experimental studies.

Table 1: Interaction Energies of the His+-Asp- Salt Bridge [4]

| Environment | Computational Method | Interaction Energy (kJ/mol) |

| Gaseous Phase | MP2/6-311+G(d,p) | -400 to -500 |

| Gaseous Phase | CCSD(T)/6-311+G(d,p) | Generally ~2 kJ/mol stronger than MP2 |

| Aqueous Solution | MP2/6-311+G(d,p) | -20 to -70 |

Note: The significant reduction in interaction energy in aqueous solution highlights the substantial effect of solvent screening.

Table 2: Geometric Parameters of this compound Salt Bridges from PDB Analysis [3][5]

| Parameter | Description | Typical Value |

| N-O Distance | Distance between the nitrogen of the His imidazole ring and the oxygen of the Asp carboxylate group. | < 4.0 Å |

| Cα-Cα Distance | Distance between the alpha-carbons of the interacting residues. | Varies depending on secondary structure, typically 6-11 Å. |

Experimental Protocols for Studying the this compound Salt Bridge

A variety of experimental techniques are employed to investigate the structure and function of this compound salt bridges. The following sections provide an overview of the methodologies for key experiments.

Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique used to probe the contribution of a specific salt bridge to protein stability and function. By substituting either the histidine or aspartate with a non-ionizable residue (e.g., Alanine or Asparagine), the salt bridge is disrupted, and the resulting changes in protein properties can be measured.

Methodology Overview:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a minimum GC content of 40% and terminate in a G or C. The melting temperature (Tm) should be ≥ 78°C.[6]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu Turbo) to amplify the entire plasmid containing the gene of interest. A typical PCR program involves an initial denaturation, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.[6][7]

-

Parental DNA Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[6]

-

Transformation: Transform the resulting mutant plasmid into competent E. coli cells for propagation.

-

Verification: Sequence the mutated plasmid to confirm the desired mutation and the absence of any secondary mutations.

-

Protein Expression and Purification: Express and purify the mutant protein for subsequent biophysical and functional characterization.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information, allowing for the direct visualization of the this compound salt bridge and the precise measurement of bond lengths and angles.

Methodology Overview:

-

Protein Crystallization: Screen a wide range of conditions (precipitants, buffers, pH, temperature) to find the optimal conditions for growing well-ordered protein crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.[2][8]

-

X-ray Diffraction Data Collection: Expose the protein crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern.[9]

-

Data Processing and Structure Solution: Process the diffraction data to determine the unit cell dimensions and symmetry. The phase problem is then solved using methods like molecular replacement or experimental phasing.[9]

-

Model Building and Refinement: Build an initial atomic model of the protein into the calculated electron density map. This model is then refined against the experimental data to improve its accuracy, resulting in a final, high-resolution three-dimensional structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying proteins in solution, providing information on structure, dynamics, and interactions at the atomic level. It is particularly useful for detecting the presence and strength of hydrogen bonds within a salt bridge and for determining the pKa values of the involved residues.

Methodology Overview:

-

Sample Preparation: Prepare a highly concentrated (typically 0.3-1.0 mM) and stable protein sample. Isotopic labeling (¹⁵N and/or ¹³C) is often required, especially for larger proteins, to simplify and resolve the spectra.[10][11]

-

NMR Data Acquisition: A series of NMR experiments are performed. A ¹H-¹⁵N HSQC spectrum is often used to assess the overall fold and purity of the protein.[12] To identify the salt bridge, NOESY experiments can detect through-space interactions between the protons of the His and Asp side chains.

-

Chemical Shift Titration: To determine the pKa of the histidine residue involved in the salt bridge, a series of ¹H-¹⁵N HSQC spectra are recorded at different pH values. The chemical shifts of the imidazole protons are plotted against pH, and the data are fitted to the Henderson-Hasselbalch equation to extract the pKa. A significant shift in the pKa compared to a typical histidine residue is indicative of its involvement in a strong interaction like a salt bridge.[1]

-

Structure Calculation: For a full structure determination, distance and dihedral angle restraints are derived from various NMR experiments (e.g., NOESY, TOCSY) and used to calculate an ensemble of structures consistent with the experimental data.[13]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure and thermal stability of a protein. By comparing the thermal denaturation profiles of the wild-type protein and a mutant lacking the this compound salt bridge, the contribution of the salt bridge to the overall protein stability can be quantified.

Methodology Overview:

-